molecular formula C21H19BrN2O3S B409789 6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one CAS No. 361995-62-2

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one

Cat. No.: B409789
CAS No.: 361995-62-2
M. Wt: 459.4g/mol
InChI Key: LLPKMSAUNXLXHE-UHFFFAOYSA-N
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Description

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is a complex organic compound that features a bromine atom, a chromenone core, and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the chromenone core followed by the introduction of the thiazolidine ring and the bromine atom. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-[2-(4-methylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one
  • 6-Bromo-3-[2-(4-ethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one

Uniqueness

6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-3-[2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-3-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-23(2)16-6-3-13(4-7-16)20-24(9-10-28-20)19(25)17-12-14-11-15(22)5-8-18(14)27-21(17)26/h3-8,11-12,20H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPKMSAUNXLXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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